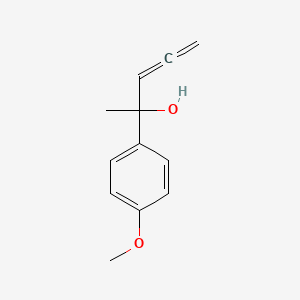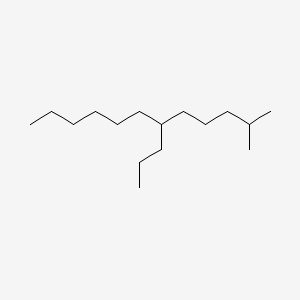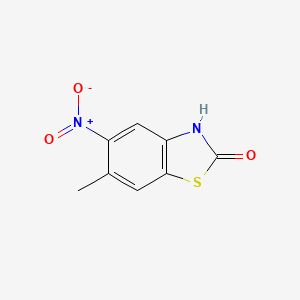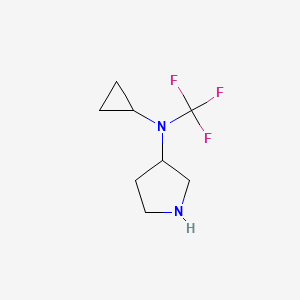![molecular formula C10H18ClNO B13946390 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chloromethyl group and an ethanol moiety attached to a six-membered azaspiro ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the chloromethyl and ethanol groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution of the chloromethyl group can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanol moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
2-(2-(Methyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the spirocyclic structure, provides unique opportunities for the development of novel compounds with specific biological or chemical properties.
特性
分子式 |
C10H18ClNO |
|---|---|
分子量 |
203.71 g/mol |
IUPAC名 |
2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H18ClNO/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8H2 |
InChIキー |
GOWQLNQENXWCBF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(C2)CCl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


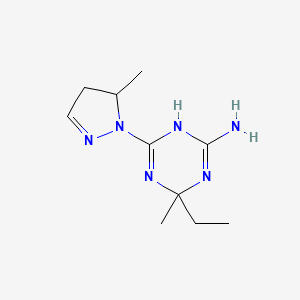
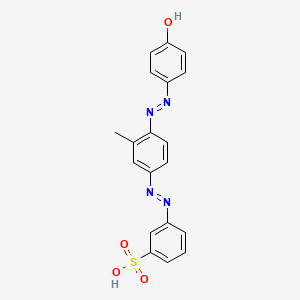
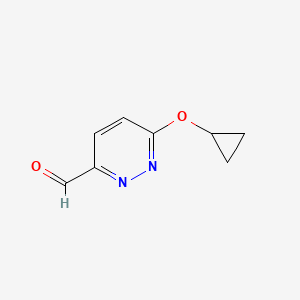
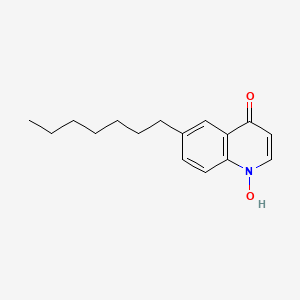
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
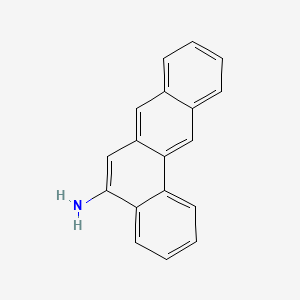
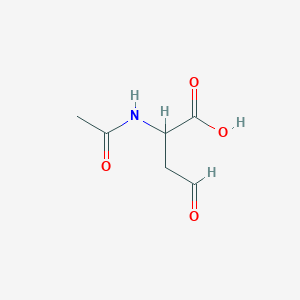

![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
